4-Methylphenethylzinc bromide

Description

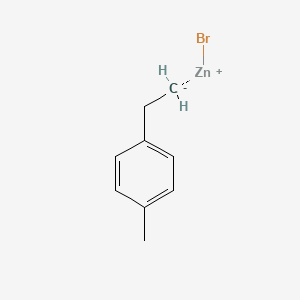

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11BrZn |

|---|---|

Molecular Weight |

264.5 g/mol |

IUPAC Name |

bromozinc(1+);1-ethyl-4-methylbenzene |

InChI |

InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

FRLUBKOUDPOQOR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C[CH2-].[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylphenethylzinc Bromide

Direct Oxidative Addition of Zinc to 4-Methylphenethyl Bromide

The most straightforward method for synthesizing 4-Methylphenethylzinc bromide is through the direct oxidative addition of metallic zinc into the carbon-bromine bond of 4-methylphenethyl bromide. This reaction involves the insertion of a zinc(0) atom, forming the organozinc halide. The success of this heterogeneous reaction is highly dependent on the reactivity of the zinc metal and the reaction conditions.

Utilization of Highly Reactive Zinc (Rieke Zinc)

Standard commercial zinc dust is often sluggish and unreactive due to a passivating layer of zinc oxide on its surface. To overcome this, highly reactive forms of zinc, such as Rieke Zinc, are employed. wikipedia.orgriekemetals.com Rieke Zinc is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium in a suitable solvent such as tetrahydrofuran (B95107) (THF). wikipedia.org This process generates a fine, black powder of zinc with a high surface area and a clean, unoxidized surface, making it exceptionally reactive.

The use of Rieke Zinc allows the oxidative addition to alkyl bromides like 4-methylphenethyl bromide to proceed under mild conditions, often at room temperature, with significantly improved yields and reaction rates compared to unactivated zinc. riekemetals.com The enhanced reactivity facilitates the formation of organozinc reagents from a wide range of organic halides. riekemetals.com

Influence of Activating Agents and Additives (e.g., Lithium Chloride)

In addition to using highly active zinc, chemical activating agents are crucial for achieving efficient synthesis from commercial zinc dust. Lithium chloride (LiCl) has been established as a particularly effective additive. wikipedia.orgorganic-chemistry.org The role of LiCl is not to etch the zinc surface but to facilitate the removal of the newly formed organozinc species from the metal surface. nih.govnih.gov

The mechanism involves two primary steps:

Oxidative Addition: The zinc metal inserts into the carbon-bromine bond to form a surface-bound organozinc intermediate. nih.gov

Solubilization: LiCl breaks down the aggregated organozinc species on the zinc surface, forming a soluble complex (RZnBr·LiCl) in the solvent. nih.govnih.gov

This solubilization prevents the passivation of the zinc surface, allowing for a continuous reaction until the starting material is consumed. organic-chemistry.orgnih.gov This method, developed by Knochel and coworkers, allows for the high-yield preparation of alkylzinc reagents from relatively inexpensive alkyl bromides. organic-chemistry.org The presence of a stoichiometric amount of LiCl is often essential for the efficiency of the reaction. beilstein-journals.org While other lithium salts can be used, LiCl generally provides the best results in terms of organozinc yield. beilstein-journals.org

| Lithium Salt | Relative Yield of Organozinc Reagent | Reference |

|---|---|---|

| LiCl | High | beilstein-journals.org |

| LiF | Acceptable | beilstein-journals.org |

| LiBr | Significant Drop | beilstein-journals.org |

| LiClO₄ | Significant Drop | beilstein-journals.org |

Solvent Effects on Reagent Formation and Stability

The choice of solvent is critical for the formation and stability of this compound. Ethereal solvents are predominantly used due to their ability to solvate the organozinc species, enhancing its solubility and stability.

Tetrahydrofuran (THF): THF is the most common and effective solvent for the preparation of organozinc reagents. organic-chemistry.orgbeilstein-journals.org Its Lewis basicity allows it to coordinate to the zinc atom, stabilizing the reagent in solution. The use of LiCl in THF is a widely adopted protocol for synthesizing a broad range of functionalized organozinc compounds. organic-chemistry.org

2-Methyltetrahydrofuran (2-MeTHF): This solvent serves as a viable alternative to THF and can also be used for the direct insertion of zinc into alkyl bromides. beilstein-journals.org

The stability of the resulting organozinc solution is crucial for its subsequent use in coupling reactions. Properly prepared solutions in THF, often complexed with LiCl, can be stable and readily used for further synthetic transformations. sigmaaldrich.com

Transmetalation Routes for Organozinc Reagent Generation

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic species. This method involves a two-step process: first, the preparation of an organolithium or organomagnesium (Grignard) reagent, followed by its reaction with a zinc halide salt, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂).

For the synthesis of this compound, the process would be:

Grignard Formation: 4-Methylphenethyl bromide is reacted with magnesium metal in an ether solvent to form 4-methylphenethylmagnesium bromide.

Transmetalation: The resulting Grignard reagent is then treated with ZnBr₂. The magnesium-zinc (B8626133) exchange is a rapid and often quantitative reaction that yields the desired this compound and magnesium dibromide (MgBr₂).

This route is particularly useful when the direct insertion of zinc is problematic or when the precursor organolithium or Grignard reagent is readily available. It offers a high degree of control and typically results in high yields of the organozinc reagent.

Advanced Preparative Techniques

Continuous Flow Synthesis of Organozinc Reagents

Continuous flow chemistry offers significant advantages for the synthesis of reactive organometallic intermediates like organozinc reagents, including enhanced safety, precise temperature control, efficient mixing, and scalability. flinders.edu.auresearchgate.net The generation of organozinc reagents via direct insertion is a heterogeneous reaction that can benefit greatly from the controlled conditions within a microreactor or packed-bed flow system. flinders.edu.au

In a typical setup for the synthesis of this compound:

A solution of 4-methylphenethyl bromide and lithium chloride in THF would be pumped through a heated column packed with zinc dust or granules.

The small dimensions of the reactor ensure excellent heat and mass transfer, allowing for rapid and controlled oxidative addition. umontreal.ca

The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for reaction optimization.

The exiting stream contains the product, this compound, which can be directly used in a subsequent reaction by introducing a stream of an electrophile at a T-mixer. springernature.com

This methodology minimizes the risks associated with exothermic reactions and the handling of large quantities of pyrophoric or unstable reagents. umontreal.ca The ability to telescope multiple reaction steps without isolating intermediates makes continuous flow an efficient and powerful strategy for modern organic synthesis. researchgate.netumontreal.ca

Electrochemical Generation Methods for Zinc Organometallics

The electrochemical approach to synthesizing organozinc halides involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode. This method offers a high degree of control over the reaction conditions and often proceeds with high efficiency and selectivity. The general principle relies on the oxidative dissolution of a zinc metal anode to provide a continuous source of zinc(II) ions, which then react with the electrochemically generated organic anion at the cathode.

At the Cathode: The organic halide (R-X), in this case, 4-methylphenethyl bromide, is reduced to form a radical anion, which may be further reduced to an anion. R-X + 2e⁻ → R⁻ + X⁻

At the Anode: A sacrificial zinc anode is oxidized to zinc(II) ions. Zn → Zn²⁺ + 2e⁻

In Solution: The generated organic anion and zinc(II) ion combine to form the desired organozinc halide. R⁻ + Zn²⁺ + X⁻ → R-Zn-X

This process is typically carried out in an electrochemical cell, which can be either divided or undivided. An undivided cell is simpler in design, but a divided cell, which separates the anode and cathode compartments with a porous diaphragm, can prevent undesired side reactions of the organozinc product at the anode. nih.gov

The choice of solvent is crucial for the success of the electrochemical synthesis. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are commonly employed due to their ability to dissolve the supporting electrolyte and the reactants, as well as to stabilize the generated organometallic species. organic-chemistry.org

In some cases, the presence of a catalyst or mediator is beneficial. For instance, the electroreduction of aryl halides to form arylzinc compounds can be efficiently catalyzed by a cobalt halide in the presence of pyridine (B92270) as a ligand. organic-chemistry.org This catalytic system facilitates the electron transfer process and can lead to good yields of the organozinc product. The resulting solution containing the electrogenerated organozinc reagent can often be used directly in subsequent reactions, such as the palladium-catalyzed Negishi coupling. organic-chemistry.org

While specific studies on the electrochemical generation of this compound are not extensively detailed in the literature, the general applicability of this method to a wide range of organic halides suggests its feasibility. The reaction conditions would likely be analogous to those used for other primary and secondary alkyl or aralkyl bromides.

The following table provides examples of various organozinc reagents synthesized from their corresponding organic bromides, illustrating the scope and typical yields of such transformations, although not all examples were synthesized electrochemically, they demonstrate the feasibility of forming these types of reagents.

| Organic Bromide | Organozinc Bromide Product | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromobutane | Butylzinc bromide | Direct insertion of Zn dust in THF with LiCl | 95% | beilstein-journals.org |

| 1-Bromohexane | Hexylzinc bromide | Direct insertion of Zn dust in THF with LiCl | 96% | beilstein-journals.org |

| Bromocyclohexane | Cyclohexylzinc bromide | Direct insertion of Zn dust in THF with LiCl | 89% | beilstein-journals.org |

| 1-Bromo-3-phenylpropane | 3-Phenylpropylzinc bromide | Direct insertion of Zn dust in THF with LiCl | 95% | beilstein-journals.org |

| Ethyl 4-bromobutanoate | Ethyl 4-(bromozincio)butanoate | Direct insertion of Zn dust in THF with LiCl | 94% | beilstein-journals.org |

| 4-Bromobenzonitrile | 4-Cyanophenylzinc bromide | Electrochemical, CoBr₂ catalyst, sacrificial Zn anode | Good yields (in situ use) | organic-chemistry.org |

Applications in Transition Metal Catalyzed Cross Coupling Reactions

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi coupling, which typically employs a palladium catalyst, joins organozinc compounds with organic halides or triflates. wikipedia.org This reaction is distinguished by its high functional group tolerance and the relatively high reactivity of organozinc reagents. wikipedia.orguh.edu The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. illinois.edu

The formation of a bond between a tertiary (sp³) carbon from an alkyl group and a planar (sp²) carbon from an aryl or vinyl group is a common and powerful application of the Negishi reaction. acs.org Efficient palladium-catalyzed processes have been developed for the coupling of secondary alkylzinc halides, such as 4-methylphenethylzinc bromide, with a variety of aryl bromides and chlorides. acs.orgnih.govnih.gov

A significant challenge in coupling secondary alkyl groups is the potential for β-hydride elimination, an undesired side reaction that can lead to isomerized byproducts. nih.govacs.org To overcome this, specialized ligands have been developed. For instance, the use of a biaryldialkylphosphine ligand known as CPhos with a palladium catalyst has been shown to effectively promote the desired reductive elimination over β-hydride elimination. acs.orgnih.govnih.gov This advancement has established the Negishi coupling as a robust and reliable method for constructing C(sp³)-C(sp²) bonds with high selectivity. nih.govacs.org Similarly, the Pd-PEPPSI-IPent catalyst, which features a highly-hindered N-heterocyclic carbene (NHC) ligand, has demonstrated high efficiency in reducing the formation of isomeric byproducts in the coupling of secondary alkylzinc reagents with aryl halides. researchgate.net

| Entry | Aryl Halide | Ligand | Product | Yield (%) | Ref |

| 1 | 4-Bromobenzonitrile | CPhos | 4-(4-Methylphenethyl)benzonitrile | 95 | nih.gov |

| 2 | Methyl 4-bromobenzoate | CPhos | Methyl 4-(4-methylphenethyl)benzoate | 92 | nih.gov |

| 3 | 4'-Bromoacetophenone | CPhos | 1-(4-(4-Methylphenethyl)phenyl)ethan-1-one | 94 | nih.gov |

| 4 | 2-Bromopyridine | CPhos | 2-(4-Methylphenethyl)pyridine | 85 | acs.org |

| 5 | 3-Bromoquinoline | CPhos | 3-(4-Methylphenethyl)quinoline | 88 | acs.org |

Table 1: Representative examples of Pd-catalyzed C(sp³)-C(sp²) Negishi coupling with secondary alkylzinc reagents. Yields are for the desired secondary alkyl-coupled product.

While the formation of C(sp³)-C(sp²) bonds is well-established, the construction of C(sp³)-C(sp³) linkages via Negishi coupling presents greater challenges. These reactions are crucial for creating all-carbon quaternary centers and complex aliphatic frameworks. The Suzuki coupling has shown some success in forming primary C(sp³)-C(sp³) bonds, but methods for secondary alkyl halides are less developed. uh.edu While examples of Pd-catalyzed Negishi couplings for C(sp³)-C(sp³) bond formation exist, they are less common than their C(sp³)-C(sp²) counterparts. wikipedia.org More recently, nickel catalysis has shown significant promise for facilitating these challenging transformations, often through different mechanistic pathways. dicp.ac.cnrsc.orgrsc.org For instance, nickel-catalyzed protocols have been developed for the cross-coupling of unactivated secondary and primary alkyl halides, generating C(sp³)–C(sp³) bonds in good yields under mild conditions. rsc.orgrsc.org

A major advantage of the palladium-catalyzed Negishi coupling is its broad substrate scope and high tolerance for various functional groups, a feature attributed to the moderate reactivity of organozinc reagents. uh.edu Research has demonstrated that catalyst systems utilizing ligands like CPhos are compatible with a wide array of functionalities. nih.govacs.org

| Functional Group | Compatibility | Notes | Ref |

| Esters | Tolerated | High yields observed with substrates like methyl 4-bromobenzoate. | nih.gov |

| Nitriles | Tolerated | Excellent yields achieved with substrates such as 4-bromobenzonitrile. | nih.govucl.ac.uk |

| Ketones | Tolerated | Aromatic ketones are well-tolerated coupling partners. | nih.govucl.ac.uk |

| Aldehydes | Tolerated | The coupling proceeds without side reactions at the aldehyde group. | nih.gov |

| Ethers | Tolerated | Electron-rich aromatics with ether groups are suitable substrates. | ucl.ac.uk |

| Indoles (unprotected) | Tolerated | N-H bonds do not interfere with the coupling process. | nih.gov |

| Heterocycles | Tolerated | A broad spectrum of electron-deficient heteroaryl halides can be used. | acs.org |

Table 2: Functional group compatibility in the Pd-catalyzed Negishi coupling of secondary alkylzinc halides.

The reaction works efficiently with sterically demanding and electronically varied aryl bromides, as well as activated aryl chlorides. nih.govnih.gov Furthermore, a diverse range of heteroaryl halides, including those containing pyridine (B92270), quinoline, and pyrimidine (B1678525) cores, are effective coupling partners, providing access to complex, biologically relevant molecules. acs.org

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has historically dominated the field, nickel has emerged as a powerful and often complementary catalyst for cross-coupling reactions. wikipedia.orgresearchgate.net Nickel catalysts can operate in various oxidation states (e.g., Ni(0), Ni(I), Ni(II)) and can facilitate couplings that are challenging for palladium, including those involving less reactive electrophiles like alkyl fluorides. researchgate.netacs.org

A significant area of innovation in nickel catalysis is the development of cross-electrophile coupling (XEC), also known as reductive cross-coupling. chemrxiv.orgnih.gov This strategy unites two different electrophiles, such as an aryl bromide and an alkyl bromide (the precursor to this compound), under reducing conditions, typically with a stoichiometric metal reductant like manganese or zinc. chemrxiv.orgnih.gov

This approach bypasses the need for pre-forming and handling potentially sensitive organometallic reagents. nih.gov XEC has become an increasingly important tool for C(sp²)–C(sp³) bond formation. chemrxiv.org The development of photoredox/nickel dual catalysis has further expanded the field, allowing for the use of organic reductants and proceeding under very mild conditions. nih.govnih.gov

The mechanism of nickel-catalyzed cross-coupling often differs significantly from the classic Pd-catalyzed pathway, particularly in XEC reactions. Two primary mechanisms have been proposed: a "radical chain" pathway and a "sequential reduction" pathway. nih.gov

In many Ni-catalyzed XEC reactions for C(sp²)–C(sp³) bond formation, the mechanism is believed to proceed through a sequence involving multiple nickel oxidation states:

Independent Activation : The C(sp²) electrophile (e.g., aryl bromide) and the C(sp³) electrophile (e.g., 4-methylphenethyl bromide) are activated independently. nih.gov The aryl halide typically undergoes oxidative addition to a Ni(0) species to form an (L)Ni(II)(Ar)X complex.

Radical Formation : The alkyl halide is activated by a low-valent nickel species, often Ni(I), to generate an alkyl radical (e.g., the 4-methylphenethyl radical). nih.gov

Radical Capture : The newly formed alkyl radical is trapped by the (L)Ni(II)(Ar)X complex, generating a high-valent (L)Ni(III)(Ar)(Alkyl)X intermediate.

Reductive Elimination : This Ni(III) species rapidly undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond and a Ni(I) complex.

Catalyst Turnover : The Ni(I) species is then reduced by the stoichiometric reductant (e.g., Zn or Mn) to regenerate the active Ni(0) catalyst and complete the cycle.

This radical-based mechanism avoids the direct transmetalation step of a pre-formed organozinc reagent and explains the high efficiency of nickel in coupling a broad range of electrophiles. researchgate.netnih.gov DFT studies and experimental evidence support the involvement of Ni(I) and Ni(III) intermediates in these catalytic cycles. researchgate.netnih.gov

Copper-Catalyzed Transformations

Copper catalysis is a cornerstone of modern organic synthesis, particularly for carbon-carbon and carbon-heteroatom bond formation. Organozinc reagents are valuable partners in these reactions due to their functional group tolerance and moderate reactivity.

The copper-catalyzed conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. libretexts.org While specific studies on this compound are absent, the general reactivity of organozinc reagents in this context is well-documented. These reactions are often facilitated by copper salts like CuBr·SMe₂ or CuCN, sometimes in the presence of additives like lithium salts which can enhance reactivity. libretexts.orgorganic-chemistry.org

The general scheme for such a reaction would involve the transfer of the 4-methylphenethyl group from the zinc reagent to the β-position of an activated alkene. The development of chiral ligands has enabled highly enantioselective versions of this transformation, although this has been more extensively explored with Grignard and dialkylzinc reagents. organic-chemistry.orgnih.gov The choice of ligand, copper source, and solvent are critical for achieving high yields and selectivities.

Table 1: General Conditions for Copper-Catalyzed Conjugate Addition of Organozinc Reagents This table is illustrative of typical conditions for organozinc reagents in general, as specific data for this compound is not available.

| Catalyst System | Substrate Type | Nucleophile Class | Typical Conditions | Ref. |

|---|---|---|---|---|

| Cu(OTf)₂ / Chiral Ligand | Cyclic & Acyclic Enones | Dialkylzinc | Toluene or Et₂O, -20 °C to rt | nih.gov |

| CuCN·2LiCl | α,β-Unsaturated Ketones | Functionalized Organozinc | THF, -78 °C to rt | libretexts.org |

Beyond conjugate addition, copper catalysts are employed for a variety of other cross-coupling reactions involving organometallic reagents. These include Ullmann-type reactions for the formation of C-O, C-N, and C-S bonds, and cross-couplings with aryl and alkyl halides. chemistryviews.org The Chan-Lam coupling, for instance, facilitates the formation of carbon-heteroatom bonds using organoboron reagents, but similar transformations can be achieved with other organometallics. chemistryviews.org

For a reagent like this compound, a hypothetical copper-catalyzed cross-coupling with an aryl halide would lead to the formation of a diarylethane derivative. The success of such reactions often depends on the use of specific ligands, such as diamines or phosphines, which stabilize the copper catalyst and facilitate the catalytic cycle. nih.gov

Iron and Cobalt-Catalyzed Cross-Coupling Reactions

The use of earth-abundant and less toxic metals like iron and cobalt as catalysts for cross-coupling reactions is a major focus of contemporary research, offering a cost-effective and sustainable alternative to palladium. nih.gov

Iron and cobalt salts have emerged as highly effective precatalysts for a host of cross-coupling reactions. nih.govrsc.org They can catalyze the reaction between organozinc reagents and various electrophiles, including aryl, heteroaryl, and alkyl halides. nih.govnih.gov Simple salts like FeCl₃ or CoCl₂ are often sufficient, sometimes in combination with additives or ligands to improve performance. nih.govorganic-chemistry.org

These catalytic systems are valued for their high efficiency and broad functional group tolerance, allowing for the coupling of complex molecules under mild conditions. nih.gov For example, cobalt-catalyzed couplings of functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides have been reported to proceed efficiently. nih.gov Iron-catalyzed protocols have proven effective for coupling organomanganese and organozinc species with aryl and heteroaryl chlorides, which are often challenging substrates for palladium catalysts. nih.gov

A key challenge in cross-coupling reactions is controlling regioselectivity, especially when multiple reactive sites are present. In iron- and cobalt-catalyzed reactions, the choice of ligand and reaction conditions can significantly influence the outcome. For instance, cobalt-catalyzed cross-couplings of substituted cycloalkylzinc reagents have been shown to proceed with high diastereoselectivity. nih.gov

The scope of these reactions is broad. Cobalt catalysis has been successfully applied to the coupling of alkylzinc reagents with not only aryl halides but also alkynyl bromides. nih.gov Iron catalysis is particularly noted for its ability to couple alkyl Grignard reagents and organozincates with aryl chlorides and triflates. nih.gov Mechanistic studies suggest that these transformations can proceed through various pathways, including those involving radical intermediates or well-defined organometallic species, depending on the specific system. illinois.edu While no specific examples involving this compound are documented, its participation in such iron- or cobalt-catalyzed protocols to form C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds is mechanistically plausible.

Table 2: Examples of Iron- and Cobalt-Catalyzed Cross-Couplings with Organozinc Reagents This table presents general findings for organozinc reagents, as specific data for this compound is not available.

| Catalyst | Ligand | Nucleophile | Electrophile | Product Type | Ref. |

|---|---|---|---|---|---|

| CoCl₂ | 2,2'-Bipyridine | Functionalized Alkylzinc | (Hetero)aryl Halide | Alkylated (Hetero)arene | nih.gov |

| Fe(acac)₃ | None | Aryl Grignard/Zincate | Aryl Chloride/Triflate | Biaryl | nih.gov |

| CoCl₂ | 2,2'-Bipyridine | Secondary Alkylzinc | Alkynyl Bromide | Alkylated Alkyne | nih.gov |

Role in Asymmetric Synthesis

Catalytic Asymmetric Additions to Carbonyl Compounds

The catalytic enantioselective addition of organozinc reagents to carbonyl compounds is a highly developed and versatile method for synthesizing chiral secondary and tertiary alcohols. nih.gov While the addition to aldehydes has been extensively studied and optimized, achieving high enantioselectivity in additions to the less reactive ketones remains a more significant challenge. nih.gov The lower reactivity of ketones often requires the use of Lewis acid activation or more reactive organometallic species. nih.gov

To improve practicality and avoid the isolation of pyrophoric dialkylzincs, many modern procedures utilize organozinc reagents generated in situ. rsc.org These can be prepared from more readily available precursors like Grignard reagents or arylboronic acids through transmetallation. rsc.orgnih.gov

The enantioselective addition of organozinc reagents to aldehydes provides access to a wide variety of chiral secondary alcohols. The process involves the reaction of an organozinc compound with an aldehyde in the presence of a catalytic amount of a chiral ligand. researchgate.net The success of these reactions hinges on the effective transfer of chirality from the ligand-metal complex to the product. A broad range of aldehydes, including aromatic, aliphatic, and heteroaromatic substrates, have been successfully employed in these reactions. nih.gov

The addition to ketones is more challenging due to their reduced electrophilicity. However, significant progress has been made using highly effective chiral ligands in conjunction with titanium(IV) isopropoxide as an additive, which facilitates the reaction. nih.gov This approach has enabled the synthesis of chiral tertiary alcohols with excellent enantiomeric excesses (ee). nih.gov The use of organozirconium reagents, activated by zinc salts, has also emerged as a method for the addition to aliphatic aldehydes, avoiding the need for pre-formed, highly reactive organometallics. mdpi.com

The design of the chiral ligand is the most critical factor for achieving high stereocontrol in organozinc additions. The ligand coordinates to the zinc atom, creating a chiral environment that directs the nucleophilic attack of the organic group onto one of the two enantiotopic faces of the carbonyl group.

Several classes of ligands have proven effective:

Amino Alcohols and Diamines: Ligands such as (-)-N,N-Dimethylaminoisoborneol (DAIB), ephedrine (B3423809) derivatives, and substituted cyclohexane-based diamines are highly effective. nih.govnih.gov Their ability to form stable chelate complexes with the zinc atom is crucial for inducing high enantioselectivity.

BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are exceptionally powerful ligands for a range of asymmetric transformations, including organozinc additions. beilstein-journals.org Their axial chirality and tunable steric and electronic properties allow for fine-tuning of the catalyst for specific substrates.

Phosphoramidites: These P,N-ligands, often derived from BINOL or other chiral backbones, are highly effective, particularly in copper-catalyzed conjugate additions of organozinc reagents. libretexts.orgorganic-chemistry.org

Biimidazoline (BiIM) Ligands: These dinitrogen ligands have recently been developed and show promise in controlling stereochemistry in palladium-catalyzed reactions, demonstrating the continuous evolution of ligand design. nih.gov

The stereochemical outcome is dictated by the precise geometry of the transition state, where steric hindrance and electronic interactions between the ligand, the organozinc reagent, and the carbonyl substrate favor one pathway over the other. nih.gov

Table 1: Representative Chiral Ligands for Asymmetric Organozinc Additions

Ligand Class Example Ligand Name Typical Application Achieved Enantioselectivity (ee) Amino Alcohol (-)-N,N-Dimethylaminoisoborneol (DAIB) Addition to Aldehydes Up to 97% Diamine Sulfonamide trans-1-Sulfonylamino-2-isoborneolsulfonylaminocyclohexane Addition to Ketones Up to >99% Binaphthol (R)-BINAP Cu-catalyzed Addition to Enals Up to 96% Phosphoramidite (B1245037) (S,S,S)-Alanine-derived P,N,O Ligand Cu-catalyzed Conjugate Addition Up to 98%

Asymmetric Reformatsky Reactions

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. nih.govorganic-chemistry.org The key intermediate is a zinc enolate, also known as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org In its asymmetric variant, a chiral ligand is used to control the facial selectivity of the enolate's attack on the carbonyl electrophile. researchgate.net While this reaction does not typically involve a pre-formed organozinc bromide like 4-methylphenethylzinc bromide, it is a fundamental zinc-mediated C-C bond-forming reaction.

The reaction proceeds via the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org The resulting organozinc reagent then adds to the carbonyl group through a six-membered chair-like transition state. rsc.org

Achieving high enantioselectivity in the Reformatsky reaction depends on several interconnected factors:

Chiral Ligand: The choice of the chiral ligand is paramount. Cinchona alkaloids and amino alcohols like N-methylephedrine have been successfully employed as catalytic ligands. researchgate.net These ligands coordinate to the zinc enolate, creating a chiral environment that biases the addition to the carbonyl substrate.

Solvent and Temperature: The solvent can significantly influence both the yield and the enantioselectivity. Tetrahydrofuran (B95107) (THF) is a commonly used solvent. nih.gov Lowering the reaction temperature often, but not always, leads to higher enantiomeric excesses by amplifying the small energy differences between the diastereomeric transition states. nih.gov

Order of Addition: The sequence in which the reagents are mixed can be crucial. In some systems, pre-complexation of the chiral ligand with the zinc enolate before the addition of the aldehyde is necessary to achieve optimal stereocontrol. researchgate.net

Stoichiometry: Both stoichiometric and catalytic amounts of chiral ligands have been used. While catalytic versions are more desirable, stoichiometric amounts are sometimes required to achieve high selectivity, especially with challenging substrates. researchgate.net

Asymmetric Conjugate Additions Mediated by Organozinc Reagents

The asymmetric conjugate addition (or 1,4-Michael addition) of organozinc reagents to α,β-unsaturated compounds is a powerful method for creating chiral C-C bonds. libretexts.org This reaction is particularly valuable for synthesizing molecules with a stereocenter at the β-position relative to a carbonyl or other electron-withdrawing group.

Unlike direct additions to carbonyls, the conjugate addition of organozinc reagents often requires a co-catalyst, with copper salts being the most effective and widely used. beilstein-journals.orgresearchgate.net The reaction is believed to proceed via the formation of a more reactive organocopper species in situ, which then undergoes the 1,4-addition. The role of the chiral ligand is to control the stereochemistry of this addition.

Chiral phosphoramidite and ferrocenyl diphosphine ligands have proven to be exceptionally effective for copper-catalyzed asymmetric conjugate additions of dialkylzincs to a variety of Michael acceptors, including cyclic and acyclic enones, α,β-unsaturated esters, and aldehydes. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov These systems can achieve very high yields and enantioselectivities, often exceeding 98% ee. libretexts.orgorganic-chemistry.org The development of tandem reactions, where the resulting zinc enolate is trapped by a second electrophile, further enhances the synthetic utility of this methodology. beilstein-journals.orgnih.gov

Table 2: Examples of Copper-Catalyzed Asymmetric Conjugate Addition of Organozinc Reagents

Michael Acceptor Organozinc Reagent Chiral Ligand Yield (%) ee (%) Reference Cyclohexenone Diethylzinc (B1219324) (R,R)-Taniaphos 95 >98 Chalcone Diethylzinc (Sp)-[2.2]Paracyclophane-based Phosphoramidite 99 96 nih.gov 3-Nonen-2-one Diethylzinc Alanine-derived Aminohydroxyphosphine 99 98 nih.gov Cinnamaldehyde Diethylzinc (R)-H8-BINAP 80 96 nih.gov

Alternative Reaction Pathways and Synthetic Transformations

Michael Additions Utilizing Organozinc Reagents

The Michael addition, or conjugate 1,4-addition, is a fundamental method for forming carbon-carbon bonds. wikipedia.org Organozinc reagents, including alkylzinc halides like 4-Methylphenethylzinc bromide, serve as effective nucleophiles in this reaction, particularly for addition to α,β-unsaturated carbonyl compounds. wikipedia.orgjoechem.io While diorganozincs can perform this addition, the reactivity of organozinc halides is often enhanced by the use of a catalyst, typically a copper(I) salt. acs.org

The reaction involves the addition of the organozinc nucleophile to the β-carbon of a Michael acceptor, such as an enone or enal. wikipedia.org This process is highly valued for its ability to create 1,5-dicarbonyl compounds or related structures, which are versatile intermediates in organic synthesis. wikipedia.org The use of copper catalysis is crucial for achieving high yields and selectivity, as it forms a more reactive organocuprate species in situ, which then undergoes the conjugate addition. nih.gov Catalyst-free multicomponent reactions involving mixed alkylzinc reagents and Michael acceptors have also been developed, showcasing the versatility of these reagents. mdpi.com

The general mechanism for a copper-catalyzed Michael addition involves the formation of a zinc enolate intermediate after the 1,4-addition. This enolate can then be trapped by an electrophile, often a proton from the workup, to yield the final product. The choice of substrates can be broad, encompassing various α,β-unsaturated ketones, esters, and nitriles. nih.gov

| Michael Donor (Organozinc Reagent) | Michael Acceptor | Catalyst | Product | Ref |

| R-ZnX | Cyclohexenone | CuCN·2LiCl | 3-Alkylcyclohexanone | acs.org |

| Et₂Zn | Chalcone | Cu(OTf)₂ | 1,3-Diphenyl-3-ethyl-1-propanone | nih.govbeilstein-journals.org |

| Functionalized R-ZnI | Ethyl acrylate | Cu(I) catalyst | Ethyl 3-alkylpropanoate | mdpi.com |

Cyclopropanation Reactions with Organozinc Carbenoids

Cyclopropanation is a key reaction for synthesizing three-membered carbocyclic rings. A classic and widely used method involving organozinc chemistry is the Simmons-Smith reaction. wikipedia.org This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org

The Simmons-Smith reaction is a cheletropic reaction where the carbenoid adds to an alkene in a concerted fashion. wikipedia.org A significant advantage of this method is its stereospecificity; the configuration of the double bond in the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.org The reaction is generally effective for electron-rich alkenes. wikipedia.org While this compound itself is not the carbenoid precursor, the underlying zinc chemistry is central to these transformations.

Modifications to the classic Simmons-Smith reaction have expanded its scope. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, increasing reactivity. wikipedia.org Other developments have led to the generation of organozinc carbenoids from various carbonyl compounds, further broadening the utility of this method for creating cyclopropane rings. rsc.orgucl.ac.uk These carbenoids can be generated and trapped with alkenes to afford the corresponding cyclopropanes. rsc.org

| Alkene Substrate | Carbenoid Precursor | Zinc Source | Product | Ref |

| Cyclohexene | CH₂I₂ | Zn(Cu) | Norcarane (Bicyclo[4.1.0]heptane) | wikipedia.org |

| Styrene | CH₂I₂ | Et₂Zn | Phenylcyclopropane | wikipedia.org |

| General Alkene | (n-BuO)₂P(O)OZnCH₂I | (n-BuO)₂P(O)OZnCH₂I | Substituted Cyclopropane | acs.org |

Nucleophilic Additions to Nitriles

Organozinc reagents can act as nucleophiles and add to the electrophilic carbon of a nitrile (C≡N) group. openstax.org This reaction is analogous to the addition of Grignard reagents to nitriles and provides a pathway to ketones after hydrolysis of the intermediate imine. The reaction of an organozinc reagent, such as this compound, with a nitrile initially forms an imine anion salt. libretexts.orglibretexts.org

Subsequent aqueous workup hydrolyzes the intermediate imine to a ketone. libretexts.org This transformation is a valuable method for C-C bond formation and ketone synthesis. A related named reaction is the Blaise reaction, which involves the zinc-mediated addition of an α-haloester to a nitrile to form a β-enamino ester or, after hydrolysis, a β-keto ester. organic-chemistry.org The lower reactivity of organozinc reagents compared to Grignard reagents can be advantageous, as it often prevents a second addition to the ester group in the Blaise reaction. wikipedia.orgpearson.com Polyfunctional nitriles can be synthesized by reacting organozinc halides with tosyl cyanide. researchgate.net

| Organozinc Reagent | Nitrile Substrate | Product (after hydrolysis) | Reaction Type | Ref |

| R-ZnX (e.g., this compound) | Benzonitrile | 1-Phenyl-3-(4-methylphenyl)propan-1-one (Hypothetical) | Nucleophilic Addition | libretexts.orglibretexts.org |

| Reformatsky Reagent (from α-bromo ester) | Acetonitrile | β-Keto ester | Blaise Reaction | organic-chemistry.org |

| Functionalized R-ZnX | Tosyl Cyanide | Polyfunctional Nitrile | Cyanation | researchgate.net |

Addition Reactions to Alkynes Leading to Substituted Dienes

The addition of organozinc reagents across the carbon-carbon triple bond of an alkyne, a process known as carbozincation, is a powerful tool for synthesizing stereodefined multisubstituted alkenes. beilstein-journals.org This reaction is typically catalyzed by a transition metal, such as nickel or cobalt. beilstein-journals.orgresearchgate.net The addition of the organozinc reagent to the alkyne generates a vinylzinc species. This intermediate can then react with various electrophiles in a subsequent step, leading to highly substituted alkenes. When the alkyne substrate is an enyne (a molecule containing both a double and a triple bond), addition of the organozinc reagent can lead to allenylzinc intermediates, which can then be trapped to form substituted products. clockss.org

The regioselectivity and stereoselectivity of the addition are often controlled by the choice of catalyst and substrate. For instance, the addition of organozinc reagents to terminal alkynes often proceeds in a syn-specific fashion. d-nb.info The resulting vinylzinc reagents are valuable intermediates that can participate in cross-coupling reactions (e.g., Negishi coupling) to form conjugated dienes. researchgate.net This two-step sequence—carbozincation followed by cross-coupling—provides a versatile route to complex diene structures from simple alkyne precursors.

| Organozinc Reagent | Alkyne Substrate | Catalyst | Intermediate | Final Product Example | Ref |

| R-ZnX | Terminal Alkyne | Transition Metal (e.g., Ni, Co) | Vinylzinc Species | Substituted Alkene | beilstein-journals.org |

| Alkenyl-Zn-pivalate | Alkenyl Acetate | Cobalt | Vinylzinc Species | Substituted 1,3-Diene | researchgate.net |

| t-BuZnBr | 1,3-Enyne | None | Allenylzinc Species | Homopropargyl Alcohol | clockss.org |

Barbier-Type Reactions Involving Zinc

The Barbier reaction is an organometallic reaction that creates a carbon-carbon bond between an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal. wikipedia.org A key feature of the Barbier reaction is that the organometallic reagent is generated in situ. wikipedia.org When zinc is used as the metal, an organozinc halide, such as this compound, is formed in the presence of the carbonyl substrate. This newly formed nucleophile then immediately adds to the carbonyl group in a one-pot procedure. researchgate.net

This method avoids the separate preparation and handling of the often sensitive organometallic reagent, which is a major advantage over the related Grignard reaction. wikipedia.org Zinc is a particularly useful metal for Barbier-type reactions because it is relatively inexpensive and can be used in aqueous media, aligning with the principles of green chemistry. wikipedia.orgmdpi.com The reaction is versatile, allowing for the synthesis of primary, secondary, or tertiary alcohols from various alkyl halides and carbonyl compounds. alfa-chemistry.com Zinc-mediated Barbier-type reactions have been successfully applied to the allylation, propargylation, and cinnamylation of aldehydes and ketones, often with high regioselectivity. researchgate.netrsc.orgrsc.org

| Alkyl Halide | Carbonyl Compound | Metal | Solvent/Conditions | Product | Ref |

| Propargyl Bromide | Butanal | Zn | THF/aq. NH₄Cl | Allenic/Propargylic Alcohol | researchgate.net |

| Cinnamyl Bromide | Benzaldehyde | Zn | THF | α-Cinnamylated Alcohol | rsc.org |

| Allyl Bromide | Aromatic Aldehyde | Zn | Aqueous Media | Homoallylic Alcohol | mdpi.com |

| Allyl Bromide | Acetophenone | Zn | Ball-milling | Tertiary Allyl Alcohol | ucl.ac.uk |

Advanced Methodological Developments and Future Research Directions

Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity

The Negishi cross-coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on the efficiency and selectivity of its catalytic system. researchgate.net Traditionally, palladium and nickel complexes have been the catalysts of choice. researchgate.netacs.org Recent research has focused on the development of new ligands and precatalysts to overcome existing limitations and expand the reaction's applicability.

Beyond traditional palladium catalysts, research has explored the use of alternative, more earth-abundant metals like nickel, cobalt, and iron. acs.orgresearchgate.net Nickel catalysts, in particular, have shown significant promise for cross-coupling reactions involving organozinc reagents. researchgate.net The development of well-defined nickel precatalysts, such as the Pd-PEPPSI-IPent system, has enabled the coupling of extremely sterically hindered substrates to form tetra-ortho-substituted biaryls with excellent yields under mild conditions. nih.gov

The table below summarizes some key advancements in catalytic systems for Negishi cross-coupling reactions relevant to organozinc reagents.

| Catalyst System | Key Features | Application |

| Palladacycle/RuPhos | Highly active for sterically hindered substrates. | Synthesis of tri- and tetra-ortho substituted biaryls. nih.gov |

| Pd(OAc)₂/SPhos | Tolerant of acidic protons. | Cross-coupling of substrates like anilines and alcohols. nih.gov |

| Pd-PEPPSI-IPent | Effective for extremely sterically hindered substrates. | Synthesis of tetra-ortho substituted biaryls. nih.gov |

| Ni/L38 | Highly enantioselective for secondary alkyl electrophiles. | Asymmetric cross-coupling reactions. acs.org |

These innovations in catalytic systems are crucial for enhancing the efficiency and selectivity of reactions involving 4-methylphenethylzinc bromide, allowing for the synthesis of complex molecules with greater control and in higher yields.

Integration of Flow Chemistry and Automated Synthesis with Organozinc Reagents

The integration of flow chemistry and automated synthesis has revolutionized the use of organozinc reagents, offering significant advantages in terms of safety, efficiency, and scalability. vapourtec.comresearch.csiro.auacs.org Organometallic reactions, which are often highly exothermic and involve air- and moisture-sensitive reagents, are particularly well-suited for continuous flow processing. vapourtec.comvapourtec.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purities. research.csiro.au The small reactor volumes inherent in flow systems enhance safety by minimizing the inventory of hazardous materials and effectively dissipating heat from exothermic reactions. stolichem.com This is particularly beneficial for the in situ generation of unstable organozinc reagents, which can be immediately consumed in a subsequent reaction step, a process known as "telescoping". nih.govwuxiapptec.commdpi.com

Automated flow platforms have been developed for the high-throughput synthesis of compound libraries using organozinc reagents. nih.gov These systems can automate the entire workflow, from the generation of the organozinc reagent to the final purification of the product. nih.gov For example, a fully automated flow protocol has been developed for the C(sp³)–C(sp³) bond formation via the reductive coupling of tertiary amides with organozinc reagents prepared in situ. organic-chemistry.org This method demonstrates excellent chemoselectivity and functional group tolerance, making it suitable for both library synthesis and gram-scale production. organic-chemistry.org

The benefits of integrating flow chemistry with organozinc reagents are summarized in the table below.

| Feature | Advantage | Reference |

| Precise Control | Higher yields and purities. | research.csiro.au |

| Enhanced Safety | Minimized risk with hazardous reagents and exothermic reactions. | vapourtec.comstolichem.com |

| Scalability | Seamless transition from laboratory to production scale. | research.csiro.austolichem.com |

| Automation | High-throughput synthesis and library generation. | nih.govnih.gov |

| Telescoped Reactions | Elimination of intermediate workup and purification steps. | wuxiapptec.commdpi.com |

The application of flow chemistry and automation to reactions involving this compound can significantly streamline synthetic processes, enabling faster and more efficient access to target molecules.

Exploration of Novel Functionalized Organozinc Reagents and Their Synthetic Utility

A significant area of ongoing research is the development and application of novel functionalized organozinc reagents. researchgate.netnih.gov The ability to incorporate a wide variety of functional groups into the organozinc species greatly expands their synthetic utility, allowing for the construction of complex and diverse molecular architectures. researchgate.netresearchgate.net Organozinc reagents are known for their high tolerance to many functional groups, which is a key advantage over more reactive organometallic compounds like Grignard reagents. nih.govnumberanalytics.com

The preparation of polyfunctional organozinc reagents can be achieved through several methods, including the direct insertion of zinc into organic halides in the presence of activating agents like LiCl. beilstein-journals.orgresearchgate.net This method allows for the synthesis of organozinc compounds containing sensitive functional groups such as esters, ketones, and nitriles. researchgate.net

The synthetic utility of these functionalized reagents is vast. They can participate in a variety of transformations beyond the traditional Negishi coupling. For example, they can be used in addition reactions to aldehydes, ketones, and imines, often with high chemo- and stereoselectivity. researchgate.netbeilstein-journals.org Furthermore, recent advances have shown their application in iron- and cobalt-catalyzed amination reactions. thieme-connect.com The development of configurationally stable secondary organozinc reagents has also enabled highly diastereoselective and enantioselective cross-coupling reactions. thieme-connect.comacs.org

The table below highlights some examples of novel functionalized organozinc reagents and their applications.

| Reagent Type | Preparation Method | Synthetic Application | Reference |

| Aryl and Heteroaryl Zinc Reagents | Direct zinc insertion to aryl halides | Negishi cross-coupling, addition to carbonyls | beilstein-journals.org |

| Benzylic Zinc Reagents | LiCl-mediated zinc insertion to benzylic chlorides | Acylation reactions | beilstein-journals.org |

| Alkylzinc Reagents with Functional Groups | Direct insertion into alkyl bromides with LiCl | Multicomponent Mannich reaction | beilstein-journals.org |

| Diorganozinc Compounds | Reaction of trisubstituted olefins with zinc | Stereoselective substitution with electrophiles | acs.org |

The exploration of novel functionalized organozinc reagents, including derivatives of this compound, will continue to provide powerful tools for the efficient and selective synthesis of complex organic molecules. researchgate.net

Advanced Computational Studies and Mechanistic Elucidation of Zinc Organometallic Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organometallic reactions, including those involving organozinc reagents. pitt.edu These studies provide detailed insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity. nih.govacs.orgacs.org

For the Negishi cross-coupling, DFT calculations have been employed to investigate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org These studies have helped to understand the role of the catalyst, ligands, and solvent in the reaction mechanism. rsc.orgacs.orgresearchgate.net For example, computational work has shed light on the formation of palladium-zinc intermetallic species and their potential role in catalyst inhibition. rsc.org

Mechanistic studies have also been crucial in understanding the reactivity of organozinc reagents in other transformations. For instance, a combined experimental and computational study of the uncatalyzed conjugate addition of organozinc halides to enones revealed the significant role of the solvent in determining the reaction's outcome. rsc.org DFT calculations have also been used to elucidate the mechanism of the Simmons-Smith cyclopropanation reaction, a classic transformation involving a zinc carbenoid. scielo.br

The table below provides examples of how computational studies have contributed to understanding zinc organometallic processes.

| Reaction | Computational Method | Key Mechanistic Insight | Reference(s) |

| Negishi Cross-Coupling | DFT | Elucidation of the four-step catalytic cycle (iodine transfer, radical addition, reductive elimination, transmetalation). | nih.govacs.org |

| Negishi Cross-Coupling | DFT | Identification of catalyst inhibition pathways involving M-Zn intermetallic species. | rsc.org |

| Conjugate Addition | DFT | Understanding the role of the solvent and aggregation of organozinc species. | rsc.org |

| Grignard Addition Catalyzed by ZnCl₂ | DFT | Proposal of plausible reaction mechanisms involving zinc(II)ate species. | rsc.org |

| Reduction of Dinuclear Zinc Complexes | Quantum Theory | Guided experiments for mechanistic elucidation. | nih.gov |

Advanced computational studies will continue to play a vital role in the rational design of new catalysts and reaction conditions for processes involving this compound and other organozinc reagents, leading to more efficient and selective synthetic methods.

Q & A

Q. What are the critical safety protocols for handling 4-Methylphenethylzinc bromide in laboratory settings?

Methodological Answer:

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes. Remove contaminated clothing and seek medical attention .

- Ingestion: Rinse mouth with water (if conscious) and consult a physician.

- General Handling: Use fume hoods, nitrile gloves, and safety goggles. Store under inert atmosphere (argon/nitrogen) to prevent air/moisture sensitivity, a common trait of organozinc compounds. Toxicological data gaps necessitate strict adherence to hazard-minimization protocols .

Q. What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Grignard/Zinc Transmetalation: React 4-methylphenethyl bromide with magnesium to form the Grignard reagent, followed by transmetalation with ZnBr₂. Monitor reaction progress via TLC or GC-MS.

- Yield Optimization: Control temperature (−10°C to 0°C) to suppress side reactions. Use anhydrous solvents (e.g., THF) and degas reagents to avoid quenching by moisture/oxygen. Catalytic additives (e.g., LiCl) may enhance zinc activation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the absence of residual halides and assess ligand coordination.

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks and purity.

- XPS/UPS: Analyze zinc oxidation states and electronic structure for reactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across solvent systems?

Methodological Answer:

- Systematic Solvent Screening: Compare reactivity in polar aprotic (THF, DMF) vs. non-polar (toluene) solvents. Use kinetic studies (e.g., in situ IR) to track reaction rates.

- Data Reconciliation: Account for solvent coordination effects (e.g., THF stabilizing zinc centers) and trace moisture levels, which may irreproducibly quench reactivity. Cross-validate findings with alternative methods (e.g., conductivity measurements) .

Q. What strategies mitigate side reactions during cross-coupling of this compound with aryl halides?

Methodological Answer:

- Catalyst Selection: Test palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts (e.g., NiCl₂(dppp)) to balance activity and selectivity.

- Additive Screening: Use ligands (e.g., SPhos) to suppress β-hydride elimination.

- Mechanistic Probes: Conduct DFT calculations to identify transition states and optimize steric/electronic parameters of substrates .

Q. How does steric bulk in this compound influence its efficiency in enantioselective syntheses?

Methodological Answer:

- Chiral Ligand Design: Pair the reagent with chiral auxiliaries (e.g., BINOL-derived ligands) and monitor enantiomeric excess via chiral HPLC.

- Steric Maps: Use X-ray crystallography or computational modeling (e.g., Gaussian) to correlate substituent size with stereochemical outcomes. Compare with analogous reagents (e.g., 4-methoxybenzylzinc bromide) to isolate steric effects .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in catalytic performance metrics for this compound?

Methodological Answer:

- Controlled Benchmarking: Standardize substrates (e.g., p-bromoacetophenone) and reaction conditions (temperature, catalyst loading) across studies.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Re-evaluate analytical methods (e.g., NMR integration vs. GC calibration) that may skew yield calculations .

Q. What advanced methodologies validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at −20°C, 4°C, and RT under argon. Monitor decomposition via -NMR for ligand dissociation or precipitate formation.

- Microscopy: Use SEM-EDS to detect surface oxidation or crystallinity changes .

Tables for Key Data Comparison

| Analytical Technique | Application | Reference |

|---|---|---|

| -NMR | Purity assessment, ligand coordination | |

| HR-ESI-MS | Molecular weight confirmation | |

| XPS | Zinc oxidation state analysis | |

| In situ IR | Reaction kinetics monitoring |

| Reaction Condition | Impact on Yield | Reference |

|---|---|---|

| Anhydrous THF | Prevents quenching, enhances stability | |

| LiCl additive | Improves zinc activation efficiency | |

| Pd vs. Ni catalysts | Alters cross-coupling selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.